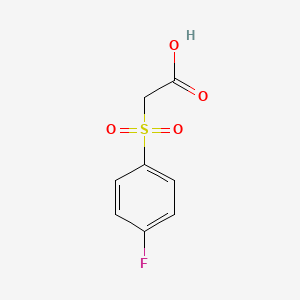

(4-Fluoro-benzenesulfonyl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Fluoro-benzenesulfonyl)-acetic acid is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further connected to a sulfonyl group and an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzenesulfonyl)-acetic acid typically involves the introduction of a fluorine atom to a benzene ring followed by the addition of a sulfonyl group and an acetic acid moiety. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(4-Fluoro-benzenesulfonyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives of the original compound .

Aplicaciones Científicas De Investigación

(4-Fluoro-benzenesulfonyl)-acetic acid has several applications in scientific research:

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonyl groups.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (4-Fluoro-benzenesulfonyl)-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s strong electron-withdrawing effect can influence the reactivity of the sulfonyl group, making it a useful tool in biochemical studies. The compound can form covalent bonds with target molecules, thereby modifying their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Fluorobenzenesulfonyl chloride

- 4-Chlorobenzenesulfonyl chloride

- 4-Bromobenzenesulfonyl chloride

- 4-Methoxybenzenesulfonyl chloride

Uniqueness

(4-Fluoro-benzenesulfonyl)-acetic acid is unique due to the presence of both a fluorine atom and an acetic acid moiety, which imparts distinct chemical properties compared to other similar compounds. The fluorine atom enhances the compound’s reactivity and stability, making it valuable in various chemical and biological applications .

Actividad Biológica

(4-Fluoro-benzenesulfonyl)-acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the synthesis, biological evaluation, and mechanistic studies associated with this compound, drawing on diverse research findings and case studies.

This compound is characterized by the presence of a fluorine atom on the benzene ring, which can influence its biological activity. The synthesis typically involves the reaction of 4-fluorobenzenesulfonyl chloride with acetic acid, resulting in a product that can be further characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anti-cancer properties and antibacterial effects. Below are key findings from recent research:

Anti-Cancer Activity

- Mechanism of Action : Studies indicate that this compound derivatives exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds derived from this structure have shown selective inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors, particularly in breast cancer cells like MDA-MB-231 and MCF-7. Inhibition of CA IX can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

- Case Studies : One study reported that specific derivatives demonstrated IC50 values ranging from 1.52 to 6.31 μM against breast cancer cell lines, with a selectivity index indicating a preference for cancerous cells over normal cells . Another derivative was noted for inducing apoptosis significantly, with an increase in annexin V-FITC-positive cells indicating late-stage apoptosis .

Antibacterial Activity

- Inhibition Studies : The antibacterial properties of this compound have been evaluated against various bacterial strains. Compounds showed considerable inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates reaching up to 80% at concentrations of 50 μg/mL .

- Biofilm Formation : Additionally, some derivatives exhibited potent anti-biofilm activity, which is crucial for combating persistent infections where bacteria form protective biofilms .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for assessing its viability as a therapeutic agent:

- Absorption and Distribution : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic properties for certain derivatives, indicating potential for oral bioavailability and effective systemic distribution .

- Toxicity Profile : While promising, it is crucial to evaluate the toxicity of these compounds thoroughly. Some studies highlight the importance of balancing efficacy with safety profiles to avoid adverse effects commonly associated with chemotherapeutic agents .

Data Summary

| Activity Type | Target | IC50/Effectiveness | Notes |

|---|---|---|---|

| Anti-Cancer | MDA-MB-231 & MCF-7 | 1.52 - 6.31 μM | Selective against cancer cells |

| Apoptosis Induction | MDA-MB-231 | Significant increase in annexin V-FITC positive cells | Induces late-stage apoptosis |

| Antibacterial | S. aureus | 80% inhibition at 50 μg/mL | Effective against Gram-positive bacteria |

| Anti-Biofilm | K. pneumonia | Up to 79% inhibition | Important for treating chronic infections |

Propiedades

IUPAC Name |

2-(4-fluorophenyl)sulfonylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4S/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEDGBAZGURHOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276306 |

Source

|

| Record name | (4-Fluoro-benzenesulfonyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-38-0 |

Source

|

| Record name | (4-Fluoro-benzenesulfonyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.